
2-(1,3-ジヒドロキシプロパン-2-イル)イソインドリン-1,3-ジオン
説明
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of isoindoline-1,3-dione and is also known as DHPID. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in the field of medicine and biotechnology.
科学的研究の応用
医薬品合成
イソインドリン-1,3-ジオンヘテロ環は、イソインドリン核と1位および3位にカルボニル基を特徴とし、医薬品合成における潜在的な用途のために注目を集めています .
除草剤
これらの化合物は、除草剤の開発にも使用されてきました . それらのユニークな化学構造により、さまざまな生物学的標的に作用することができ、不要な植物の成長を効果的に抑制します。
着色料と染料
イソインドリン-1,3-ジオン構造は、着色料や染料の製造にも使用されます . 特定の波長の光を吸収する能力により、さまざまな色を作成するために役立ちます。
ポリマー添加剤
イソインドリン-1,3-ジオンは、ポリマーの添加剤として使用されます . これらは、耐久性や環境要因に対する耐性など、ポリマーの特性を向上させることができます。
有機合成
これらの化合物は、有機合成において重要な役割を果たしています . これらは、複雑な有機分子の合成における構成要素として機能することができます。
フォトクロミック材料
イソインドリン-1,3-ジオンは、フォトクロミック材料の開発に適用されています . これらの材料は光に反応して色が変化するため、さまざまな光学用途に役立ちます。
抗がん剤
N-置換イミド、イソインドリン-1,3-ジオン誘導体は、K562およびRaji細胞株を用いて血液がんに対して合成され、研究されています . 2-(4-(2-ブロモアセチル)フェニル)イソインドリン-1,3-ジオンという化合物は、がん細胞の生存率に有意な阻害効果を示しました .
糖質科学研究
この化合物は、グリコシダーゼとグリコシルトランスフェラーゼの研究に潜在的な用途があります . これにより、これらの酵素を研究する糖質科学者にとって貴重なツールとなります。
作用機序
Target of Action
The primary targets of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione are currently under investigation. The compound is a member of the N-isoindoline-1,3-dione heterocycles , which have been studied for their diverse chemical reactivity and promising applications . .
Mode of Action
N-isoindoline-1,3-dione derivatives, to which this compound belongs, are known for their diverse chemical reactivity
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
One study has shown that a compound from the n-isoindoline-1,3-dione family had a dose and time-dependent lethal impact on raji cells , suggesting potential cytotoxic effects.
生化学分析
Biochemical Properties
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. . The compound’s hydroxyl groups allow it to form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. Additionally, 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione can act as a ligand, binding to specific sites on enzymes and modulating their activity .
Cellular Effects
The effects of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving dopamine receptors . This interaction can lead to changes in gene expression and cellular metabolism. In studies with Raji cells, treatment with 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione resulted in increased apoptosis and necrosis, indicating its potential as an anti-cancer agent . The compound’s impact on cell function is mediated through its ability to modulate receptor activity and downstream signaling pathways.
Molecular Mechanism
At the molecular level, 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione exerts its effects through binding interactions with biomolecules. It has been shown to bind to the dopamine receptor D2, influencing its conformation and activity . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, the compound can modulate enzyme activity by binding to active sites or allosteric sites, altering their catalytic properties . Changes in gene expression induced by 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione are likely mediated through its effects on transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione in laboratory settings are important considerations for its use in research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cells . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of apoptosis and necrosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione vary with dosage. Studies have shown that at lower doses, the compound can have beneficial effects, such as reducing inflammation and modulating receptor activity . At higher doses, toxic effects may be observed, including increased apoptosis and necrosis . Understanding the dosage-dependent effects of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is essential for its potential therapeutic use.
Metabolic Pathways
2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s activity and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by facilitated diffusion or active transport, depending on its concentration and the presence of transporters. Once inside the cell, 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 2-(1,3-Dihydroxypropan-2-yl)isoindoline-1,3-dione is essential for elucidating its mechanism of action.
特性
IUPAC Name |
2-(1,3-dihydroxypropan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-5-7(6-14)12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGWADTWJVQBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734866 | |
| Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832730-58-2 | |
| Record name | 2-(1,3-Dihydroxypropan-2-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dihydroxypropan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


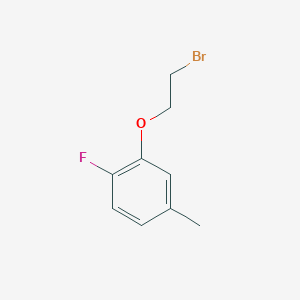
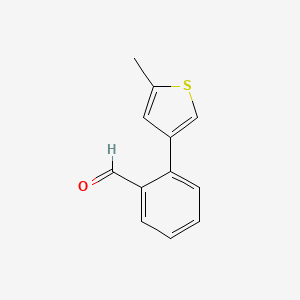
amine](/img/structure/B1400029.png)
![N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B1400030.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
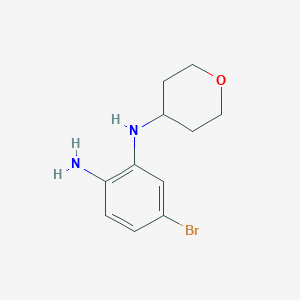
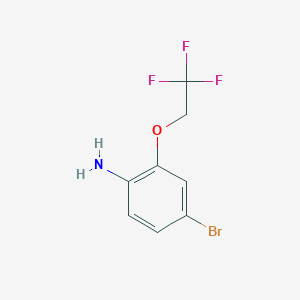
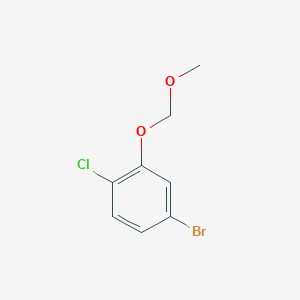

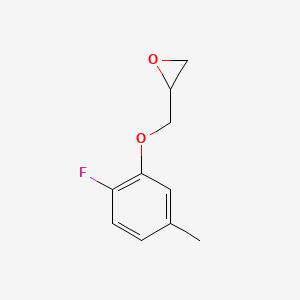
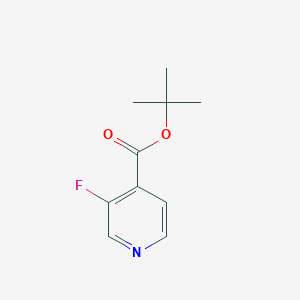


![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
